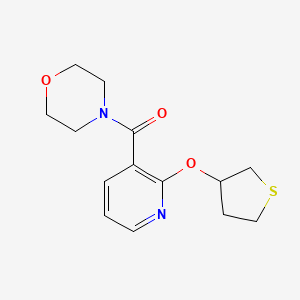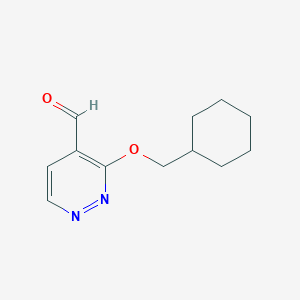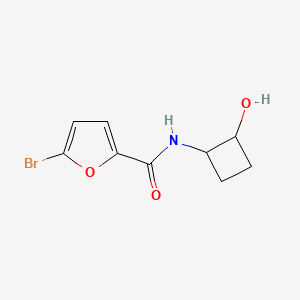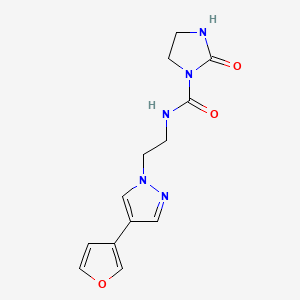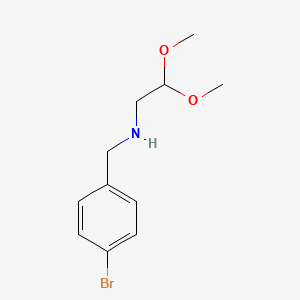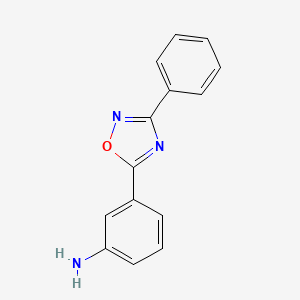
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound that belongs to the class of heterocyclic compounds known as 1,2,4-oxadiazoles . These compounds are characterized by a five-membered ring structure containing an oxygen atom and two nitrogen atoms . The compound is often used in the field of drug discovery due to its versatility .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “this compound”, has been a topic of interest in organic chemistry . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various spectroscopic techniques . The compound’s structure was fully characterized by 1H and 13C NMR, MS, and IR spectroscopy .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Synthesis and Characterization for Antitumor Activity : Novel bioactive 1,2,4-oxadiazole natural product analogs, synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, were tested for antitumor activity. Compound 7 exhibited potent antitumor effects with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Synthesis of Novel Compounds
- Selective Reduction for Synthesis : A procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines was developed by selectively reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. The resulting amines have potential as monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).
Heterocyclic Rearrangements
- Conversion into 1,2,4-Thiadiazoles : 3-Amino-5R-1,2,4-oxadiazoles react with phenyl isothiocyanate, leading to 3-acyl-amino-5-anilino-1,2,4-thiadiazoles through thermally induced rearrangements (Ruccia et al., 1974).
Sensor Applications
- Fluorescence Studies for Aniline Sensing : Novel thiophene substituted 1,3,4-oxadiazole derivatives demonstrated potential as favorable aniline sensing media through fluorescence quenching studies (Naik et al., 2018).
Design of GPR119 Agonists
- Optimization for GPR119 Agonists : 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles were developed as novel GPR119 agonists, showing enhanced efficacy and pharmacokinetic properties (Wang et al., 2014).
Biological Evaluation
- Synthesis and Biological Evaluation : A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline were synthesized and screened for their antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : New triazolyl derived 1,3,4-oxadiazoles were synthesized and demonstrated moderate antibacterial activity and potent antifungal activity (Venkatagiri et al., 2018).
Novel Heterocyclic Compounds
- Synthesis and Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, were developed and showed good potency in vitro against cancer cell lines (Maftei et al., 2016).
Antimicrobial and DFT Studies
- In Vitro Antimicrobial Activity : Synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives exhibited antimicrobial activities against various bacterial and fungal strains. DFT studies were performed to understand the compounds' properties (Kavitha et al., 2016).
Urease Inhibition Studies
- Synthesis and Binding Analysis : Novel indole based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of urease enzyme, suggesting therapeutic potential in drug designing programs (Nazir et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit antiviral activity against various viruses of the flaviviridae family . They are also known to be selective inhibitors of the dopamine transporter DAT and partial agonists of the μ opioid receptor .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can interact with their targets and cause changes that result in their antiviral activity . For instance, a benzyl substitution on the aniline nitrogen of a similar compound was found to improve potency while augmenting its drug-like properties .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit various biological activities, including antiviral, antibacterial, and antifungal properties .
Eigenschaften
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMKDLRVKWGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54494-13-2 |
Source


|
| Record name | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
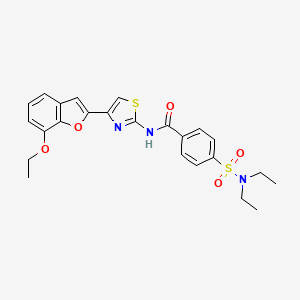
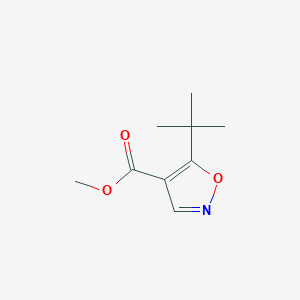
![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2890049.png)
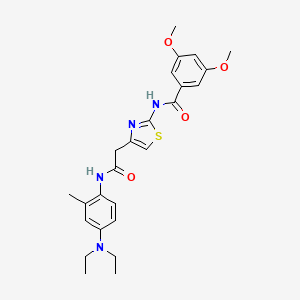


![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)

